molecular formula C8H3F3N2O B14180908 2-(2,2,2-Trifluoroacetyl)nicotinonitrile CAS No. 1060802-66-5

2-(2,2,2-Trifluoroacetyl)nicotinonitrile

Cat. No.: B14180908
CAS No.: 1060802-66-5
M. Wt: 200.12 g/mol
InChI Key: DMFYTBVBQULMNU-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroacetyl)nicotinonitrile is a chemical compound with the molecular formula C8H3F3N2O and a molecular weight of 200.12 g/mol It is a derivative of nicotinonitrile, characterized by the presence of a trifluoroacetyl group attached to the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroacetyl)nicotinonitrile typically involves the reaction of nicotinonitrile with trifluoroacetyl chloride. The reaction is carried out in the presence of a base, such as sodium methoxide, to facilitate the formation of the desired product . The reaction conditions generally include:

    Temperature: Room temperature to moderate heating

    Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroacetyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or alcohols in the presence of catalysts or under basic conditions.

Major Products Formed

    Oxidation: Formation of trifluoroacetic acid derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of substituted nicotinonitrile derivatives with various functional groups.

Scientific Research Applications

2-(2,2,2-Trifluoroacetyl)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroacetyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, in medicinal chemistry, it may inhibit specific enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Nicotinonitrile: The parent compound, lacking the trifluoroacetyl group, with different reactivity and applications.

    2-(2,2,2-Trifluoroacetyl)pyridine: A similar compound with a pyridine core instead of nicotinonitrile, used in different contexts.

Uniqueness

2-(2,2,2-Trifluoroacetyl)nicotinonitrile is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it valuable in various research and industrial applications .

Properties

CAS No.

1060802-66-5

Molecular Formula

C8H3F3N2O

Molecular Weight

200.12 g/mol

IUPAC Name

2-(2,2,2-trifluoroacetyl)pyridine-3-carbonitrile

InChI

InChI=1S/C8H3F3N2O/c9-8(10,11)7(14)6-5(4-12)2-1-3-13-6/h1-3H

InChI Key

DMFYTBVBQULMNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)C(F)(F)F)C#N

Origin of Product

United States

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